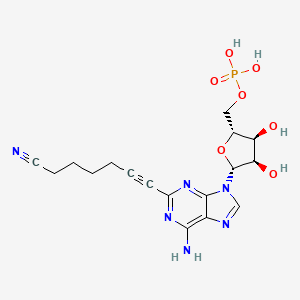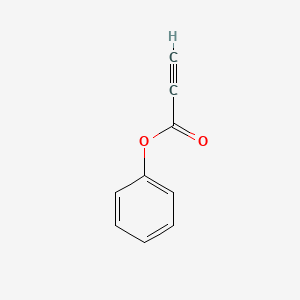
2-Propynoic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propynoic acid, phenyl ester can be synthesized through the esterification of phenylacetylene with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, phenyl prop-2-ynoate can be produced using a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propynoic acid, phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of phenyl prop-2-ynoate can yield phenylpropan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-ynoate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylpropan-2-ol.
Substitution: Corresponding substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Propynoic acid, phenyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research on phenyl prop-2-ynoate derivatives has shown potential in developing new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
2-Propynoic acid, phenyl ester can be compared with other similar compounds such as phenylacetylene and phenylglyoxylic acid. While phenylacetylene is a simple alkyne with a phenyl group, phenyl prop-2-ynoate has an ester functional group, making it more reactive in certain chemical reactions. Phenylglyoxylic acid, on the other hand, is an oxidized form of phenyl prop-2-ynoate and has different chemical properties and applications.
Comparaison Avec Des Composés Similaires
- Phenylacetylene
- Phenylglyoxylic acid
- Phenylpropan-2-ol
2-Propynoic acid, phenyl ester stands out due to its unique ester functional group, which imparts distinct reactivity and versatility in various chemical and biological applications.
Propriétés
Numéro CAS |
60998-71-2 |
|---|---|
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
phenyl prop-2-ynoate |
InChI |
InChI=1S/C9H6O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7H |
Clé InChI |
OKTKLJDZIPARGG-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


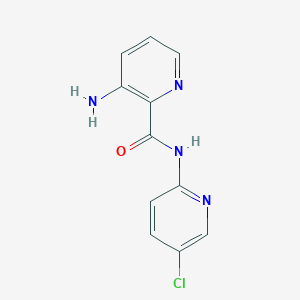
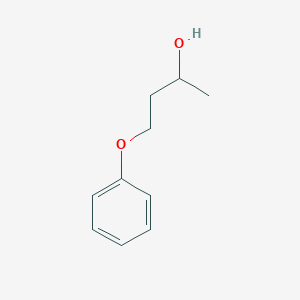
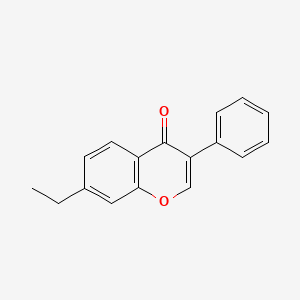
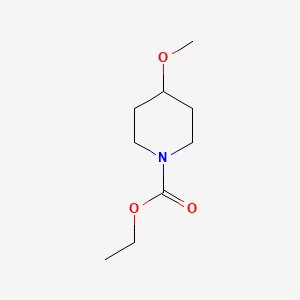
![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)
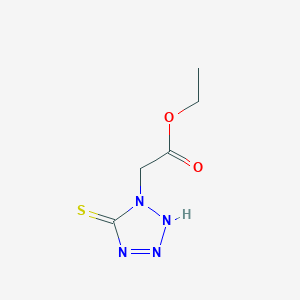
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
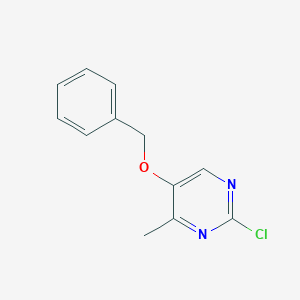
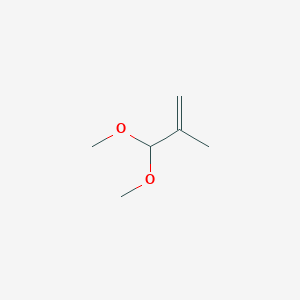
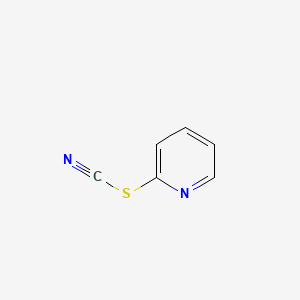
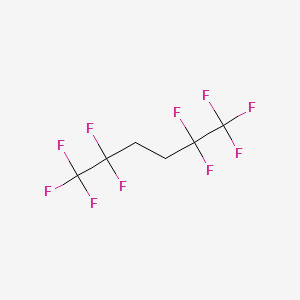
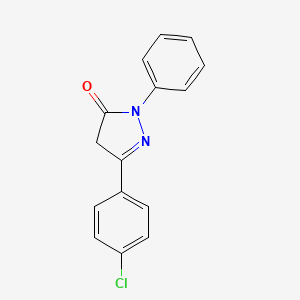
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
